molecular formula C9H10OS B1324127 Cyclobutyl 3-thienyl ketone CAS No. 898771-70-5

Cyclobutyl 3-thienyl ketone

Cat. No. B1324127
M. Wt: 166.24 g/mol
InChI Key: XOYDROZJJKEHIY-UHFFFAOYSA-N
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Description

Cyclobutyl 3-thienyl ketone is a chemical compound with the molecular formula C9H10OS . It is used in laboratory settings .


Synthesis Analysis

The synthesis of cyclobutyl ketones, such as Cyclobutyl 3-thienyl ketone, can be achieved through a sequential C-H/C-C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 3-thienyl ketone is represented by the formula C9H10OS . Further details about its structure can be found in various databases like PubChem and ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving Cyclobutyl 3-thienyl ketone are primarily centered around its functionalization. A sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones .

Scientific Research Applications

Applications in Chemical Synthesis

The literature indicates that Cyclobutyl 3-thienyl ketone and its chemical relatives play a significant role in chemical synthesis and reaction processes. For instance, the review of studies on the oxidation of cyclohexane, a reaction crucial for the industrial production of ketone-alcohol oil, provides insights into various catalysts and reaction conditions used for such oxidation processes. The process is vital in producing compounds like cyclohexanol and cyclohexanone, closely related to ketones such as Cyclobutyl 3-thienyl ketone (Abutaleb & Ali, 2021).

Moreover, the review on N-heterocyclic silylene (NHSi) complexes, which are relatively rare compared to N-heterocyclic carbene complexes, discusses their application in catalytic processes such as ketone hydrosilylation. This indicates the relevance of ketone structures in catalysis and synthesis (Blom, Gallego & Driess, 2014).

The homologation reaction of ketones with diazo compounds, covered in a review, showcases the addition of diazo compounds to ketones to afford homologated ketones. This review highlights the importance of ketone structures in complex chemical reactions and the synthesis of valuable compounds (Candeias, Paterna & Gois, 2016).

Applications in Drug Delivery Systems

Cyclodextrins (CDs), molecules structurally related to cycloalkanes and cyclic ketones, have been widely used in drug delivery and the pharmaceutical industry. The research advances in molecular modeling of CDs provide profound insights into their structural, dynamic, and energetic features, which could be relevant when studying the properties of related compounds like Cyclobutyl 3-thienyl ketone (Zhao et al., 2016).

Future Directions

The future directions for Cyclobutyl 3-thienyl ketone research could involve further exploration of its synthesis methods . The development of novel methods for the diastereocontrolled synthesis of these compounds is an area of interest .

properties

IUPAC Name

cyclobutyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDROZJJKEHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641864
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-thienyl ketone

CAS RN

898771-70-5
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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